molecular formula C17H21Cl2NO5 B8178681 Boc-Hyp(Bn(2,4-diCl))-OH

Boc-Hyp(Bn(2,4-diCl))-OH

Cat. No.: B8178681
M. Wt: 390.3 g/mol
InChI Key: NYDYJWOMNJYEME-OCCSQVGLSA-N
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Description

Boc-Hyp(Bn(2,4-diCl))-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound consists of:

  • Boc (tert-butoxycarbonyl): A protecting group for the amino terminus, providing stability during synthesis and enabling selective deprotection .
  • Hyp (hydroxyproline): A cyclic imino acid with a hydroxyl group on the pyrrolidine ring, critical for collagen stability and peptide conformational control.

Molecular Formula: C₁₇H₂₁Cl₂NO₅ (inferred from Boc-Hyp(Bzl)-OH (C₁₇H₂₃NO₅) with substitution of benzyl by 2,4-dichlorobenzyl) . Molecular Weight: ~365.3 g/mol (calculated from Boc-Hyp(Bzl)-OH (321.37 g/mol) + 2Cl substitution). Physical Properties: Likely a white to off-white powder with moderate solubility in organic solvents (e.g., DCM, DMF) and poor aqueous solubility due to the hydrophobic dichlorobenzyl group .

Properties

IUPAC Name

(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO5/c1-17(2,3)25-16(23)20-8-12(7-14(20)15(21)22)24-9-10-4-5-11(18)6-13(10)19/h4-6,12,14H,7-9H2,1-3H3,(H,21,22)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDYJWOMNJYEME-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available hydroxyproline.

    Protection: The hydroxyl group of hydroxyproline is protected using a tert-butoxycarbonyl (Boc) group.

    Substitution: The benzyl group with chlorine substitutions is introduced through a nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems might be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions may target the chlorine substituents or the Boc group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl group or the Boc group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Benzyl alcohol derivatives.

    Reduction Products: Dechlorinated benzyl derivatives.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in peptide synthesis.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in protein engineering.
  • Used in the synthesis of bioactive peptides.

Medicine:

  • Explored for its potential in drug development, particularly in designing enzyme inhibitors.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The Boc group provides protection during synthetic processes, while the hydroxyproline core can interact with biological molecules. The benzyl group with chlorine substitutions may enhance binding affinity or specificity in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications/Activities Reference
Boc-Hyp(Bn(2,4-diCl))-OH C₁₇H₂₁Cl₂NO₅ ~365.3 2,4-diCl-Bn on Hyp Peptide synthesis, enhanced lipophilicity Inferred
Boc-Hyp(Bzl)-OH C₁₇H₂₃NO₅ 321.37 Bn on Hyp SPPS, collagen-mimetic peptides
Fmoc-Phe(2,4-diCl)-OH C₂₄H₁₉Cl₂NO₄ 456.32 2,4-diCl on Phe Antimicrobial peptides, life sciences
H-Phe(2,4-DiCl)-OH C₉H₉Cl₂NO₂ 234.08 2,4-diCl on Phe Enzyme inhibition studies
Boc-D-b-HoPhe(2,4-DiCl)-OH C₁₉H₁₆ClNO₄ 357.79 2,4-diCl on β-HoPhe Nav1.8 sodium channel blockade

Key Findings

Fmoc-Phe(2,4-diCl)-OH (456.32 g/mol) shows higher molecular weight due to the Fmoc group but retains similar Cl substitution patterns for bioactivity .

Biological Activity: Antifungal Activity: Chlorine substitutions at the 2,4-positions on aromatic rings (e.g., S2e in ) exhibit moderate fungicidal activity against P. xanthii (EC₅₀ = 19.1 mg/L) but are less potent than 2,5-diCl analogs (EC₅₀ = 0.5 mg/L) .

Synthetic Utility :

  • This compound is synthesized similarly to Boc-Hyp(Bzl)-OH, using EDAC/HOBt coupling (yield >90%) and purified via HPLC (≥95% purity) .
  • In contrast, Fmoc-Phe(2,4-diCl)-OH requires Fmoc chemistry, which is more sensitive to piperidine deprotection but offers orthogonal protection strategies .

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